molecular formula C19H18N6O3S B2765426 2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 894061-52-0

2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2765426
CAS No.: 894061-52-0
M. Wt: 410.45
InChI Key: RPTIDXBFLPNGLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C19H18N6O3S and its molecular weight is 410.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Heterocyclic Compound Development

The compound , due to its structural similarity to various heterocyclic compounds, is relevant in the synthesis and development of new heterocyclic compounds. For example, research has demonstrated the utility of similar compounds in synthesizing diverse heterocycles, including pyrrole, pyridine, coumarin, thiazole, and others, which were explored for their insecticidal potential against Spodoptera littoralis (Fadda et al., 2017). Additionally, the synthesis of pyridazine analogs, acknowledged for their pharmaceutical significance, incorporates related methodologies (Sallam et al., 2021).

Chemical Structure and Activity Relationship

Investigations into the chemical structure and activity relationships of triazolo[4,3-b]pyridazin-3-yl derivatives have illuminated their potential in various biological applications. The rearrangement of thiazolo[3,2-a]pyrimidines into triazolo[4,3-a]pyrimidines, for example, has been studied for its reaction mechanism, highlighting the significance of the C=N bond reduction (Lashmanova et al., 2019).

Antimicrobial and Anticancer Potential

Compounds with the [1,2,4]triazolo[4,3-b]pyridazin-3-yl moiety have been evaluated for their antimicrobial and anticancer activities. For instance, modifications of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, by replacing the acetamide group with alkylurea, showed promising anticancer effects and reduced toxicity (Wang et al., 2015). Such studies contribute to the understanding of the biological activity of these compounds and their potential therapeutic applications.

Molecular Docking and Biological Evaluation

The novel synthesis of pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines, followed by their antimicrobial screening, provides insight into the utility of similar compounds in drug discovery. These synthesized compounds were subjected to in silico molecular docking screenings, showing moderate to good binding energies, which suggests their potential as antimicrobial agents (Flefel et al., 2018).

Properties

IUPAC Name

2-[[6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O3S/c1-3-27-14-6-4-13(5-7-14)15-8-9-17-21-22-19(25(17)23-15)29-11-18(26)20-16-10-12(2)28-24-16/h4-10H,3,11H2,1-2H3,(H,20,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPTIDXBFLPNGLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=NOC(=C4)C)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.